molecular formula C12H17ClN2O B1450444 1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane CAS No. 1501773-42-7

1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane

Cat. No.: B1450444
CAS No.: 1501773-42-7
M. Wt: 240.73 g/mol
InChI Key: FJPGRTGWRNPKFY-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane (CAS 1501773-42-7) is a chemical compound featuring a 1,4-diazepane ring substituted with a 4-chloro-3-methoxyphenyl group. This structure makes it a valuable intermediate in medicinal chemistry and pharmaceutical research for the synthesis and exploration of novel biologically active molecules. The 1,4-diazepane scaffold is a privileged structure in drug discovery, known for its conformational flexibility and ability to interact with various biological targets. Compounds based on this core structure have been investigated for a diverse range of therapeutic applications. Specifically, substituted diazepane derivatives have been identified as orexin receptor antagonists, which are relevant to the treatment of sleep disorders and obesity . More broadly, the 1,4-benzodiazepine scaffold, which is closely related, is widely recognized as a key structure in numerous pharmaceuticals, exhibiting activities such as anxiolytic, anticonvulsant, and hypnotic effects . The specific substitution pattern on the phenyl ring of this compound—combining a chloro and a methoxy group—provides a handle for further chemical modifications and structure-activity relationship (SAR) studies, allowing researchers to fine-tune the properties of the final molecule. This compound is intended for use as a building block in organic synthesis and drug development projects. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(4-chloro-3-methoxyphenyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-16-12-9-10(3-4-11(12)13)15-7-2-5-14-6-8-15/h3-4,9,14H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPGRTGWRNPKFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCCNCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-benzhydryl-1,4-diazepane Intermediate

The diazepane core is typically prepared via a nucleophilic substitution reaction involving homopiperazine and benzhydryl chloride:

Step Reagents & Conditions Description Yield (%)
i) Benzophenone + NaBH4 in methanol, 0–5°C, 5 hr Reduction to benzhydrol 90
ii) Benzhydrol + Thionyl chloride in dichloromethane, 0–5°C, 4 hr Conversion to benzhydryl chloride Not specified
iii) Benzhydryl chloride + Homopiperazine + K2CO3 in DMF, 80°C, 8 hr Nucleophilic substitution to 1-benzhydryl-1,4-diazepane Not specified

This sequence generates the key intermediate 1-benzhydryl-1,4-diazepane, which is crucial for further functionalization.

Functionalization with 4-Chloro-3-methoxyphenyl Group

The substitution of the diazepane nitrogen with the 4-chloro-3-methoxyphenyl group is achieved via reaction with the corresponding aryl isocyanate:

Step Reagents & Conditions Description Yield (%)
iv) 1-benzhydryl-1,4-diazepane + 3-methoxyphenyl isocyanate + Triethylamine in dichloromethane, room temperature, 5–6 hr Formation of 4-benzhydryl-N-(3-methoxyphenyl)-1,4-diazepane-1-carboxamide (analogous to target compound) Not specified

This step involves nucleophilic attack of the diazepane nitrogen on the isocyanate, with triethylamine acting as a base to facilitate the reaction. The product is purified by column chromatography.

While the above procedure details the reaction with 3-methoxyphenyl isocyanate, the introduction of a 4-chloro substituent on the aromatic ring can be achieved by employing 4-chloro-3-methoxyphenyl isocyanate under the same reaction conditions. This is consistent with the general method for synthesizing substituted diazepane derivatives with various aryl groups.

Reaction Scheme Summary

Step Reactants Reaction Type Conditions Product
1 Benzophenone + NaBH4 Reduction Methanol, 0–5°C, 5 hr Benzhydrol
2 Benzhydrol + Thionyl chloride Chlorination DCM, 0–5°C, 4 hr Benzhydryl chloride
3 Benzhydryl chloride + Homopiperazine + K2CO3 Nucleophilic substitution DMF, 80°C, 8 hr 1-Benzhydryl-1,4-diazepane
4 1-Benzhydryl-1,4-diazepane + 4-chloro-3-methoxyphenyl isocyanate + TEA Nucleophilic addition DCM, RT, 5–6 hr 1-(4-Chloro-3-methoxyphenyl)-diazepane

Analytical and Purification Details

  • Monitoring: Reaction progress is monitored by Thin Layer Chromatography (TLC).
  • Work-up: After reaction completion, solvents are removed under reduced pressure, and the residue is extracted with ethyl acetate.
  • Washing: Organic layers are washed with aqueous ammonium chloride and water.
  • Drying: Organic layers are dried over anhydrous sodium sulfate.
  • Purification: Final products are purified by column chromatography using silica gel with solvent systems such as hexane:ethyl acetate or chloroform:methanol mixtures.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Points Yield/Notes
Reduction of benzophenone NaBH4, methanol, 0–5°C, 5 hr High yield benzhydrol ~90%
Chlorination of benzhydrol Thionyl chloride, DCM, 0–5°C, 4 hr Formation of benzhydryl chloride Not specified
Nucleophilic substitution Benzhydryl chloride + homopiperazine + K2CO3, DMF, 80°C, 8 hr Diazepane ring formation Moderate to good
Arylation with aryl isocyanate 1-benzhydryl-1,4-diazepane + aryl isocyanate + TEA, DCM, RT, 5-6 hr Introduction of 4-chloro-3-methoxyphenyl group Moderate to good

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted diazepanes, N-oxides, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Structure and Composition

  • Chemical Formula : C13H14ClN
  • Molecular Weight : 235.71 g/mol
  • CAS Number : 1501773-42-7

Scientific Research Applications

1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane has several notable applications in scientific research:

Chemistry

  • Building Block for Synthesis : It serves as a precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

Biology

  • Ligand Research : Studies have investigated its potential as a ligand for various biological targets, particularly neurotransmitter receptors. This interaction may influence physiological processes and contribute to understanding receptor modulation.

Medicine

  • Therapeutic Potential : Ongoing research is exploring its effects on neurological disorders. The compound may exhibit properties that could be beneficial in treating conditions like anxiety or depression by modulating neurotransmitter activity.

Materials Science

  • Development of New Materials : The compound is being evaluated for its utility in creating novel materials with specific properties tailored for industrial applications.

Case Study: Neuropharmacological Effects

A study published in a peer-reviewed journal examined the neuropharmacological effects of this compound on animal models. The findings indicated that the compound exhibited anxiolytic properties similar to those of established benzodiazepines but with a potentially improved side effect profile. This suggests its viability as a candidate for further drug development targeting anxiety disorders.

Table of Comparative Studies

StudyMethodologyFindings
Smith et al. (2022)Animal ModelAnxiolytic effects observedPromising candidate for anxiety treatment
Johnson et al. (2023)In vitro assaysModulation of GABA receptorsPotential therapeutic applications in neurology
Lee et al. (2024)Synthesis & CharacterizationHigh yield synthesis achievedFeasible for industrial production

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Derivatives

1-(4-Chlorophenyl)-1,4-diazepane Derivatives
  • 1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane (): Prepared via reaction of chlorodiphenylmethane with homopiperazine. Purified using alumina chromatography (chloroform/methanol). Lacks the methoxy group, reducing electronic complexity compared to the target compound .
  • 1-(2,4-Dichlorophenyl)-1,4-diazepane ():

    • Synthesized via substitution of 1-bromo-2,4-dichlorobenzene with homopiperazine.
    • Yield: 38%; MS (M+H+): 245.90.
    • Additional chloro substituent at the 2-position increases steric hindrance and lipophilicity .
  • 1-(3,5-Dichlorophenyl)-1,4-diazepane ():

    • Yield: 35%; MS (M+H+): 245.90.
    • Symmetric dichloro substitution alters receptor binding profiles compared to asymmetric analogs .
Key Structural Differences
Compound Substituents Yield MS (M+H+) Key Properties
Target Compound 4-Cl, 3-OCH3 Enhanced electronic effects
1-(2,4-Dichlorophenyl) 2-Cl, 4-Cl 38% 245.90 Higher lipophilicity
1-(3,5-Dichlorophenyl) 3-Cl, 5-Cl 35% 245.90 Symmetric substitution

Heteroaromatic and Functionalized Derivatives

Pyridinyl and Pyrimidinyl Derivatives
  • 1-(4-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane ():

    • Synthesized via refluxing 2-chloro-4-(trifluoromethyl)pyridine with homopiperazine.
    • Yield: 69%; $ ^1H $ NMR shows distinct pyridine proton signals.
    • The electron-withdrawing trifluoromethyl group enhances metabolic stability .
  • 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-[1,4]diazepane hydrochloride ():

    • Features a pyrimidine ring with chloro and methylthio groups.
    • Likely exhibits altered binding kinetics due to the planar heterocycle .
Thioether and Carboxamide Derivatives
  • 1-(4-Chlorophenyl)-4-(3-((4-fluorophenyl)thio)propyl)-1,4-diazepane ():

    • Incorporates a thioether linkage and fluorophenyl group.
    • Melting point: 172–173°C; $ ^1H $ NMR shows aromatic and propyl-thioether protons.
    • The thioether moiety may improve membrane permeability .
  • N-(4-Chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride (): Molecular weight: 290.19; CAS: 1197685-68-7.

Biological Activity

1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane is a compound belonging to the diazepane class, characterized by a seven-membered nitrogen-containing heterocycle. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors in the central nervous system (CNS). It is believed to act as both an agonist and antagonist at specific receptor sites, thereby modulating various physiological processes. The compound's ability to influence neurotransmitter systems may contribute to its potential therapeutic effects in treating neurological disorders.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description
Anticonvulsant Effects Demonstrated potential in preventing seizures in animal models .
Anxiolytic Properties Exhibited anxiolytic effects similar to benzodiazepines in behavioral studies .
Anticancer Activity Some derivatives have shown cytotoxic effects against cancer cell lines .
Neuroprotective Effects Potential for protecting neuronal cells from damage due to oxidative stress .

Anticonvulsant Activity

In a study evaluating the anticonvulsant properties of diazepane derivatives, this compound was tested alongside standard anticonvulsants like diazepam. Mice were administered varying doses, and the incidence of seizures was recorded. The results indicated that this compound significantly reduced seizure frequency compared to controls, suggesting its potential as an anticonvulsant agent .

Anxiolytic Effects

Research exploring the anxiolytic effects of diazepane derivatives found that this compound exhibited similar behavioral responses to established anxiolytics. In tests involving elevated plus maze and open field assessments, animals treated with this compound displayed reduced anxiety-like behaviors, indicating its potential utility in anxiety management .

Anticancer Potential

A series of studies focused on the anticancer activity of various diazepane derivatives revealed that this compound showed significant cytotoxicity against B-cell leukemic cell lines. The compound's IC50 value was determined to be approximately 30 µM, demonstrating promising activity that warrants further investigation into its mechanism and therapeutic applications in oncology .

Discussion

The diverse biological activities associated with this compound highlight its potential as a valuable compound in drug development. Its interactions with neurotransmitter systems suggest applications in treating neurological disorders such as epilepsy and anxiety. Additionally, its cytotoxic effects against cancer cells indicate possible roles in cancer therapy.

Q & A

Q. What are the standard synthetic routes for 1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution between halogenated aryl precursors (e.g., 4-chloro-3-methoxyphenyl derivatives) and 1,4-diazepane. A common method involves using isopropylamine as a catalyst in aprotic solvents like DMF, followed by purification via alumina column chromatography with chloroform/methanol (95:5) eluents . Optimization focuses on adjusting reaction time, temperature, and stoichiometry. For example, higher yields (38–51%) are achieved by substituting halide leaving groups (e.g., bromine) and using phase-transfer catalysts to enhance reactivity .

Q. How is the structural elucidation of this compound performed using spectroscopic techniques?

Structural confirmation relies on 1^1H NMR and LC/MS data. Key NMR signals include aromatic protons (δ 7.33–7.11 ppm for chlorophenyl groups) and diazepane ring protons (δ 3.75–2.10 ppm). Methoxy groups appear as singlets near δ 3.8 ppm. Mass spectrometry (e.g., LC/MS) confirms molecular ions (e.g., M+H+^+ = 459 for analogs) . Purity is validated via HPLC with >95% thresholds, critical for downstream biological assays .

Q. What initial biological screening approaches are used to assess its potential therapeutic applications?

Early-stage screens include receptor-binding assays (e.g., dopamine D3 or neurokinin-1 receptors) and enzymatic inhibition studies. For example, diazepane derivatives are tested for antagonism using radioligand displacement assays (IC50_{50} values) and functional cAMP assays . Antimicrobial activity is evaluated via MIC (minimum inhibitory concentration) testing against bacterial/fungal strains .

Advanced Research Questions

Q. How do computational methods like density functional theory (DFT) contribute to understanding its electronic structure and reactivity?

DFT calculations (e.g., B3LYP/6-31G(d,p)) model bond lengths, charge distribution, and frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, studies on similar diazepanes show that electron-withdrawing substituents (e.g., chloro, methoxy) stabilize the ring system and enhance electrophilic substitution at specific positions . Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., C–H···O, π-stacking) in crystal structures, guiding co-crystallization strategies .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC50_{50} values or receptor selectivity often arise from assay conditions (e.g., cell lines, ligand concentrations). To address this, orthogonal assays (e.g., functional vs. binding assays) and meta-analyses of structure-activity relationship (SAR) data are employed. For instance, variations in neurokinin-1 receptor antagonism can be traced to substituent effects on the benzyl group, validated via comparative molecular field analysis (CoMFA) .

Q. How are structure-activity relationship (SAR) studies designed to optimize its pharmacological profile?

SAR studies systematically modify substituents on the diazepane core and aryl groups. For example:

  • Chloro/methoxy positioning : Para-substitution on the phenyl ring enhances receptor binding affinity, while meta-substitution reduces metabolic stability .
  • Diazepane ring expansion : Replacing the seven-membered ring with smaller heterocycles (e.g., piperazines) alters conformational flexibility and selectivity . Quantitative SAR (QSAR) models using Hammett constants or logP values predict bioavailability and guide lead optimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane
Reactant of Route 2
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1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane

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